2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4S/c24-18-7-9-22(21(25)13-18)31-15-23(28)26-19-8-6-16-10-11-27(14-17(16)12-19)32(29,30)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPUSQZNFGERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the tetrahydroisoquinoline moiety: This involves the reduction of isoquinoline to tetrahydroisoquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the phenylsulfonyl group: This step can be performed by reacting phenylsulfonyl chloride with the tetrahydroisoquinoline derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the phenylsulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.
Reduction: Reduced derivatives of the phenylsulfonyl group.
Substitution: Substituted derivatives of the dichlorophenoxy group.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of phenylsulfonyl and dichlorophenoxy groups on biological systems. It may serve as a model compound for investigating the interactions between these functional groups and biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The dichlorophenoxy group may interact with hydrophobic pockets, while the phenylsulfonyl group could form hydrogen bonds or electrostatic interactions with amino acid residues. The tetrahydroisoquinoline moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Phenoxyacetamide Derivatives with Auxin-like Activity
Key analogs :
- 2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide (WH7) : Shares a chlorophenoxy-acetamide backbone but lacks the tetrahydroisoquinoline sulfonyl group. WH7 exhibits herbicidal activity via auxin receptor binding.
- Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide) : Retains the dichlorophenoxy group but substitutes the tetrahydroisoquinoline with a methylpyridinyl group. This simplification reduces molecular weight (MW ~350 Da) and may limit blood-brain barrier penetration.
Key Differences :
The target compound’s tetrahydroisoquinoline sulfonyl group likely enhances CNS targeting compared to WH7 and 533, though its herbicidal efficacy may depend on the dichlorophenoxy group’s auxin mimicry .
Tetrahydroisoquinoline-Based Compounds
Key analogs :
- N-Benzyl-2-[7-(benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-THIQ-2-yl]acetamide (Compound 21) : Shares the tetrahydroisoquinoline (THIQ) scaffold but substitutes phenylsulfonyl with benzyloxy and methoxy groups. This analog showed 78% yield in synthesis and orexin receptor antagonism.
- N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(4-phenoxybutoxy)-THIQ-2-yl}acetamide (Compound 24) : Features a phenoxybutoxy substituent, achieving 82% yield.
Key Differences :
The phenylsulfonyl group in the target compound may improve solubility and binding specificity compared to alkoxy substituents in Compounds 21 and 24 .
Sulfonamide-Containing Acetamides
Key analogs :
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a methylsulfonyl group and nitro substituent. Used in heterocyclic synthesis, with intramolecular hydrogen bonding influencing crystallinity.
- 2-Chloro-N-(4-fluorophenyl)acetamide : A simpler analog with a single chloro and fluorophenyl group.
Key Differences :
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , identified by its CAS number 954639-24-8, is a synthetic organic molecule with potential biological activity. Its structural components suggest possible applications in pharmacology and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 491.4 g/mol. The presence of the dichlorophenoxy group and the phenylsulfonyl moiety indicates potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| CAS Number | 954639-24-8 |
| Molecular Formula | C23H20Cl2N2O4S |
| Molecular Weight | 491.4 g/mol |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have been shown to induce apoptosis in tumor cells by disrupting cell cycle progression and promoting caspase activation .
In a study examining related compounds, it was found that certain analogues displayed IC50 values in the micromolar range against human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) cells. These findings suggest that the target compound may possess similar anticancer properties.
Mechanistic Insights
The biological activity of 2-(2,4-dichlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may involve:
- Cell Cycle Arrest : Compounds in this class often induce G2/M phase arrest in cancer cells .
- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been documented.
- Inhibition of Angiogenesis : Similar compounds have shown potential in inhibiting vascular endothelial growth factor (VEGF) signaling pathways .
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications to the phenylsulfonyl group significantly enhanced cytotoxicity. The tested derivatives exhibited a range of IC50 values, highlighting the importance of structural optimization for improved efficacy .
In Vivo Studies
In vivo studies involving animal models have demonstrated that compounds similar to the target compound can significantly reduce tumor growth when administered at specific dosages. These studies provide a foundation for further exploration into therapeutic applications and dosage optimization.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Coupling of the tetrahydroisoquinoline core with phenylsulfonyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA ().
- Step 2 : Introduction of the 2,4-dichlorophenoxy moiety via Mitsunobu or Ullmann coupling, optimized at 60–80°C in polar aprotic solvents (DMF or acetonitrile) ().
- Step 3 : Final acetylation using chloroacetamide derivatives, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and purified via column chromatography ().
- Critical Parameters : Solvent choice (e.g., DMF enhances reactivity but may reduce selectivity) and temperature control to minimize side reactions (e.g., sulfonamide hydrolysis) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions (e.g., phenylsulfonyl protons at δ 7.5–8.0 ppm; dichlorophenoxy signals at δ 6.8–7.2 ppm) ().
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) ().
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 541.08) and detects byproducts ().
Q. How do functional groups (e.g., phenylsulfonyl, dichlorophenoxy) influence solubility and pharmacological activity?
- Methodological Answer :
- Phenylsulfonyl Group : Enhances lipophilicity (logP ~3.5) but reduces aqueous solubility. Solubility can be improved via co-solvents (e.g., PEG-400) or salt formation ().
- Dichlorophenoxy Moiety : Contributes to receptor binding (e.g., potential dopamine D2/5-HT2A antagonism) based on structural analogs ().
- Experimental Validation : Conduct logP measurements (shake-flask method) and solubility assays in PBS (pH 7.4) to optimize formulations .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict biological activity and guide derivative design?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model reaction intermediates and transition states, reducing trial-and-error synthesis ().
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to neurological targets (e.g., orexin receptors) by aligning the dichlorophenoxy group with hydrophobic pockets ().
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize derivatives .
Q. How should researchers address contradictions in pharmacological data (e.g., divergent receptor binding results)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., radioligand displacement assays for dopamine receptors vs. calcium flux assays for 5-HT2A) ().
- Structural Analysis : Compare X-ray crystallography (if available) or NMR-derived conformers to identify binding pose variations ().
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, accounting for variables like cell line heterogeneity .
Q. What experimental design strategies (e.g., DOE) optimize reaction conditions and reduce resource expenditure?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) with minimal runs. For example, a 2 factorial design identifies temperature (60–80°C) as the critical factor for acetylation yield ().
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. byproduct formation) to pinpoint optimal conditions ().
- Case Study : A 15-run Central Composite Design reduced purification steps by 40% while maintaining >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
